

Methoxyfenozide-d9: A Technical Guide to Commercial Availability, Synthesis, and Analytical Applications

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Compound of Interest

Compound Name: Methoxyfenozide-d9

Cat. No.: B12392681

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of **Methoxyfenozide-d9**, a deuterated internal standard crucial for robust analytical quantification. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, alongside a visualization of its biological signaling pathway.

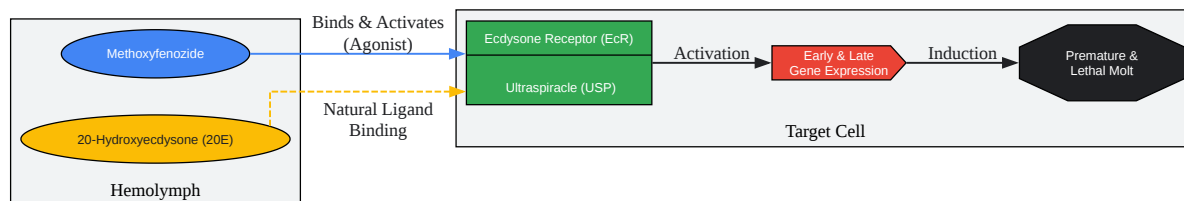
Commercial Availability of Methoxyfenozide-d9

Methoxyfenozide-d9 is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the offerings from key vendors.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
LGC Standards	DRE-C15080520	2469014-53-5	$C_{22}H_{19}D_9N_2O_3$	377.52	Not Specified	10 mg
USBiological	454546-10MG	Not Specified	$C_{22}H_{19}D_9N_2O_3$	377.52	Not Specified	10 mg
Smolecule	S12866106	Not Specified	$C_{22}H_{28}N_2O_3$	377.5	Not Specified	Not Specified
MedchemExpress	HY-117386S	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Coompo Research Chemicals	C243487	Not Specified	$C_{22}H_{18}D_8N_2O_3$	377.52	98%	10 mg, 50 mg
HPC Standards	687608	Not Specified	$C_{22}H_{21}D_9N_2O_3$	Not Specified	Not Specified	1X10MG

Methoxyfenozide Signaling Pathway

Methoxyfenozide is an insecticide that functions as a potent agonist of the ecdysone receptor (EcR), mimicking the action of the insect molting hormone, 20-hydroxyecdysone (20E).^[1] This binding event initiates a cascade of gene expression leading to a premature and incomplete molt, which is ultimately lethal to the insect.^[2] The simplified signaling pathway is depicted below.



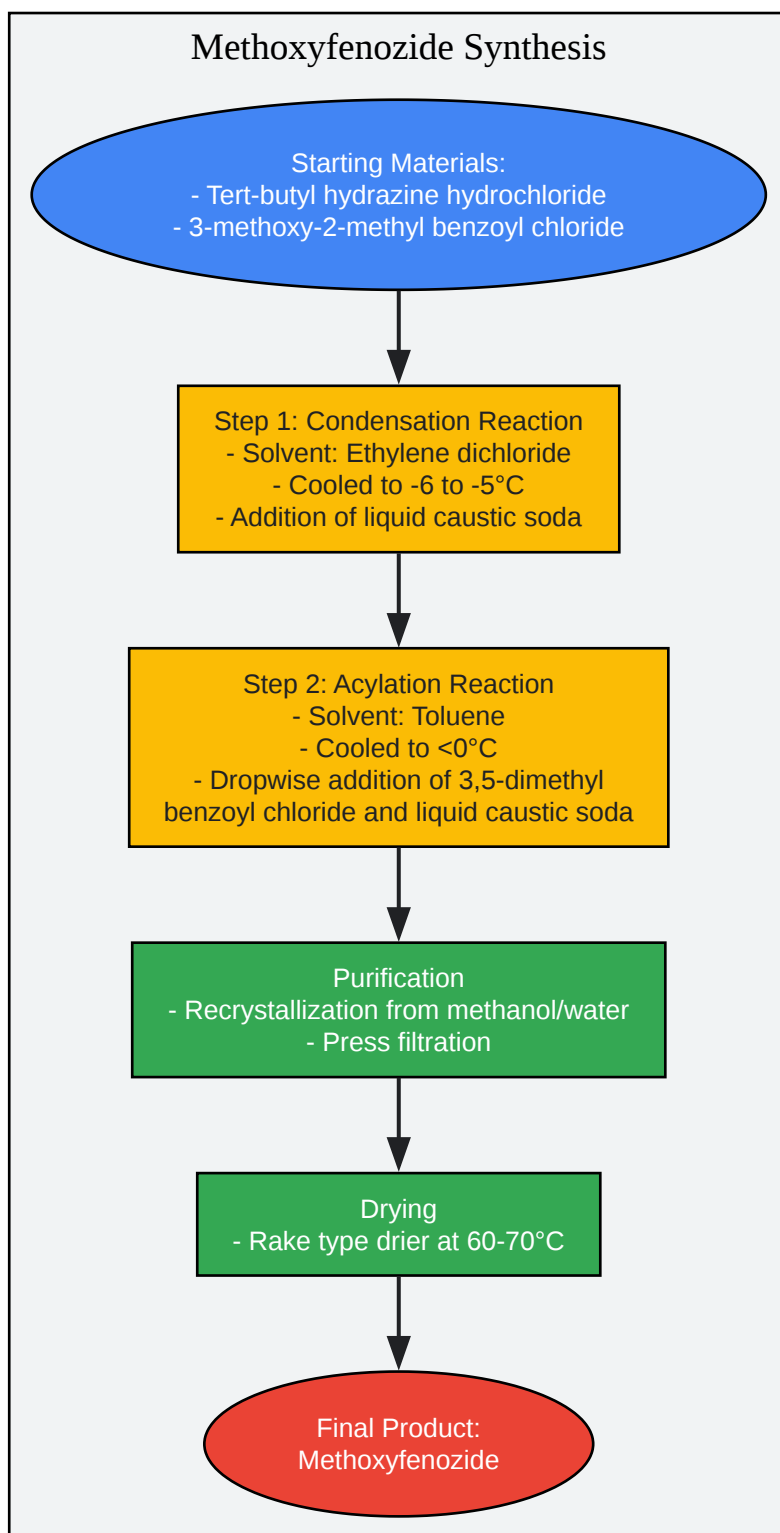
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Fig. 1: Methoxyfenozide acts as an ecdysone agonist.

Experimental Protocols

Synthesis of Methoxyfenozide

The synthesis of Methoxyfenozide typically involves a two-step process: a condensation reaction followed by an acylation reaction.[3] A general workflow is outlined below. For the synthesis of **Methoxyfenozide-d9**, deuterated starting materials would be used.



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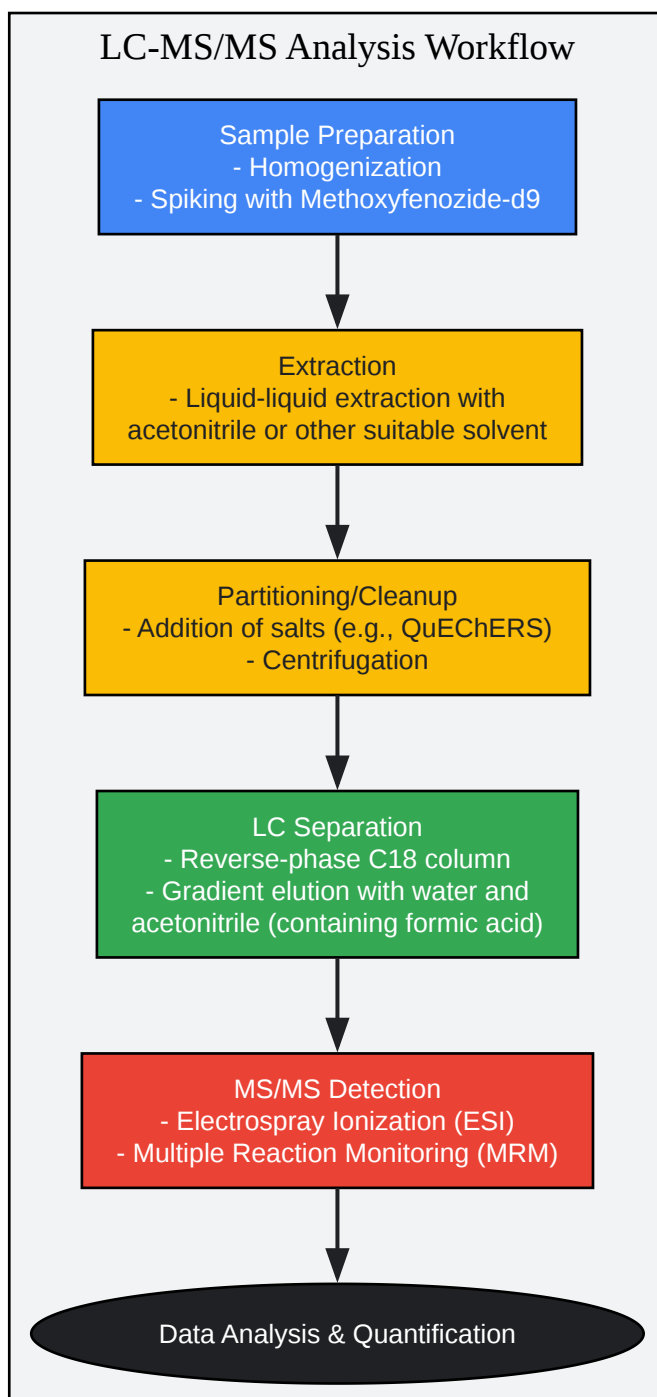
Fig. 2: General workflow for the synthesis of Methoxyfenozide.

Detailed Methodology:

- **Condensation Reaction:** Tert-butyl hydrazine hydrochloride and ethylene dichloride are added to a condensation kettle and cooled to between -6 and -5°C.[3] Liquid caustic soda is added dropwise. Following the reaction, the layers are separated. The organic layer containing the intermediate is treated to remove the ethylene dichloride, and toluene is added to dissolve the product.[3]
- **Acylation Reaction:** The toluene solution from the previous step is cooled to below 0°C in an acylation kettle. 3,5-dimethyl benzoyl chloride and liquid caustic soda are added dropwise simultaneously, maintaining a temperature below 0°C.[3] The reaction proceeds for 7-9 hours.[3]
- **Purification and Isolation:** After the reaction is complete, the layers are separated. The organic layer is subjected to distillation to remove the toluene. The crude product is then purified by recrystallization from a methanol-water mixture.[3] The purified crystals are collected by press filtration.[3]
- **Drying:** The filtered material is dried in a rake type drier at a temperature of 60-70°C to yield the final Methoxyfenozide product.[3]

LC-MS/MS Analysis of Methoxyfenozide

Methoxyfenozide-d9 is an ideal internal standard for the quantification of Methoxyfenozide in various matrices, such as environmental and agricultural samples, using LC-MS/MS. A typical analytical workflow is presented below.



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Fig. 3: Analytical workflow for Methoxyfenozide using LC-MS/MS.

Detailed Methodology:

- **Sample Preparation and Extraction:** A homogenized sample (e.g., vegetable matter) is accurately weighed into a centrifuge tube.[4] The sample is then spiked with a known concentration of **Methoxyfenozide-d9** internal standard. Extraction is typically performed using acetonitrile. For certain matrices, an initial hydration step with water may be necessary before the addition of the organic solvent.[5]
- **Partitioning and Cleanup:** For complex matrices, a cleanup step such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often employed. This involves the addition of salts like magnesium sulfate and sodium chloride, followed by vigorous shaking and centrifugation to partition the analytes into the acetonitrile layer and remove interfering matrix components.[5]
- **LC-MS/MS Analysis:** The final extract is analyzed by LC-MS/MS.
 - **Chromatography:** Separation is achieved on a reverse-phase C18 column using a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[6]
 - **Mass Spectrometry:** Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both Methoxyfenozide and **Methoxyfenozide-d9** are monitored.[4][7]
- **Quantification:** The concentration of Methoxyfenozide in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.

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